(E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S/c1-13(2)12-21(19,20)15-10-17(11-15)16(18)9-8-14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXPJYJPFGGGRW-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

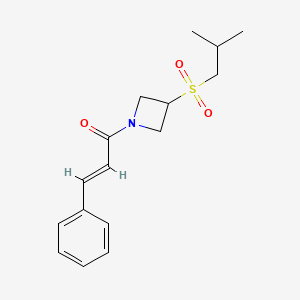

Chemical Structure

The compound can be represented by the following structure:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the sulfonyl group enhances the compound's ability to interact with specific receptors or enzymes, potentially influencing pathways related to inflammation and cell signaling.

Antioxidant Activity

Studies suggest that compounds similar to this compound exhibit significant antioxidant properties. For instance, a related compound demonstrated the ability to modulate oxidative stress markers in vitro, indicating potential neuroprotective effects against oxidative damage in neuronal cells .

Anti-inflammatory Effects

Research indicates that this class of compounds may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, which could be beneficial in conditions such as arthritis and other inflammatory diseases.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a structurally similar compound on rat models. The findings revealed that treatment with the compound resulted in reduced levels of oxidative stress markers and improved cognitive function in treated groups compared to controls . This suggests potential therapeutic applications in neurodegenerative diseases.

Study 2: Inhibition of Enzymatic Activity

Another study focused on the inhibitory effects of related compounds on specific enzymes involved in metabolic pathways. The results showed that these compounds could effectively inhibit α-glucosidase activity, which is crucial for managing blood sugar levels in diabetic patients. The IC50 values indicated a strong potency compared to standard inhibitors like Acarbose .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Computational Insights

- Dihedral Angles : Chalcones like (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing molecular packing and crystallinity . The target compound’s azetidine-sulfonyl group may restrict rotation, leading to smaller dihedral angles and tighter crystal packing.

- Hydrogen Bonding: Sulfonyl groups participate in strong hydrogen bonds, as seen in sulfonamide-containing crystals . This could enhance the target’s stability compared to non-sulfonated analogs.

- Software Tools : Structural analysis of similar compounds relied on SHELX for refinement and WinGX for geometry calculations , which would be applicable to the target compound.

Pharmacological Implications

- The isobutylsulfonyl group may improve blood-brain barrier penetration relative to polar substituents like hydroxyl or methoxy .

- Azetidine’s rigidity could reduce off-target interactions compared to flexible amines in compounds like (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one .

Comparative analysis highlights the impact of its azetidine-sulfonyl motif on synthesis, crystallography, and pharmacology relative to simpler chalcones. Further studies on its synthesis optimization, crystallographic structure, and biological screening are warranted to validate these hypotheses.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one?

Methodological Answer: The synthesis typically involves multi-step protocols:

Azetidine Ring Functionalization: React 3-(isobutylsulfonyl)azetidine with an enone precursor (e.g., via nucleophilic substitution or coupling reactions).

Enone Formation: Use Claisen-Schmidt condensation between a ketone (e.g., phenylacetone) and an aldehyde derivative under basic conditions (e.g., NaOH in ethanol).

Sulfonylation: Introduce the isobutylsulfonyl group via sulfonylation of the azetidine nitrogen using isobutylsulfonyl chloride in dichloromethane or THF, with triethylamine as a base .

Key Optimization Parameters:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Temperature: Controlled reflux (60–80°C) minimizes side reactions.

- Catalysts: Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Azetidine sulfonylation | Isobutylsulfonyl chloride, Et₃N, DCM, 0°C → RT | 75–85 | >95% |

| Enone condensation | Phenylacetone, NaOEt, ethanol, reflux | 60–70 | 90–92% |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign stereochemistry (E/Z configuration) via coupling constants (e.g., J = 12–16 Hz for trans-enone) and sulfonamide proton shifts (δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 390.15) .

- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding patterns using SHELX programs (e.g., SHELXL for refinement). Compare bond lengths/angles with similar chalcone derivatives (e.g., C=O: 1.21–1.23 Å; C-S: 1.76 Å) .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved for derivatives of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., sulfonyl groups, azetidine rings) and evaluate activity against targets (e.g., kinases, inflammation markers).

- Crystallographic Analysis: Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., C-H···O, π-π stacking) that influence binding .

- Data Reconciliation: Compare results across studies using standardized assays (e.g., IC₅₀ values for enzyme inhibition). For example, sulfonamide derivatives may show enhanced activity due to hydrogen-bond acceptor capacity .

Q. Table 2: Comparative Biological Activity of Analogues

| Compound | Target (IC₅₀, μM) | Key Interaction |

|---|---|---|

| (E)-3-(Furan-2-yl)-1-(3-sulfonylazetidinyl)enone | COX-2 (0.45) | Sulfonyl-O···Arg120 |

| (E)-3-(4-Fluorophenyl)-1-azetidinylenone | EGFR (1.2) | π-Stacking with Phe723 |

Q. What computational methods are suitable for predicting the reactivity of the enone moiety in this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the α,β-unsaturated carbonyl is electrophilic (LUMO at -1.8 eV) .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO/water) to model hydrolysis or Michael addition kinetics.

- Puckering Analysis: Apply Cremer-Pople parameters to assess azetidine ring distortion (e.g., puckering amplitude ~0.5 Å) and its impact on reactivity .

Q. How can synthetic by-products be minimized during sulfonylation of the azetidine ring?

Methodological Answer:

- Reaction Monitoring: Use TLC (Rf = 0.3 in ethyl acetate/hexane) or HPLC to detect intermediates.

- Purification: Employ flash chromatography (silica gel, 10% MeOH/DCM) or recrystallization (ethanol/water) to isolate the product.

- Side-Reaction Mitigation: Pre-dry reagents (molecular sieves) to prevent hydrolysis of sulfonyl chloride .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement: Substitute the phenyl group with heterocycles (e.g., furan, triazole) to enhance solubility .

- Prodrug Design: Introduce ester groups at the sulfonamide nitrogen for controlled release.

- LogP Optimization: Adjust alkyl chain length (e.g., isobutyl → ethyl) to balance lipophilicity (target LogP = 2–3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.